2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline
Overview
Description
2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline is a chemical compound with the molecular formula C13H16F3N3O and a molecular weight of 287.28 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a trifluoroethyl group attached to a piperazine ring, further connected to an aniline moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline typically involves the reaction of 4-(2,2,2-trifluoroethyl)piperazine with an appropriate aniline derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or the addition of hydrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent introduced .
Scientific Research Applications
2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and piperazine ring play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate enzyme activity, protein-protein interactions, or other biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]aniline: Similar in structure but lacks the carbonyl group attached to the aniline moiety.
4-(2,2,2-Trifluoroethyl)aniline: Contains the trifluoroethyl group but does not have the piperazine ring.
(2,2,2-Trifluoroethyl)benzene: Features the trifluoroethyl group attached to a benzene ring, differing significantly in structure and properties.
Uniqueness
2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline is unique due to its combination of the trifluoroethyl group, piperazine ring, and aniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
(2-aminophenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c14-13(15,16)9-18-5-7-19(8-6-18)12(20)10-3-1-2-4-11(10)17/h1-4H,5-9,17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHPUEFSFVJHBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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